6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid is a chemical compound characterized by its pyrimidine core, which is a six-membered ring containing nitrogen atoms. This compound features a carboxylic acid functional group at the 4-position and a fluorophenyl group at the 6-position. Its molecular formula is , and it has a molecular weight of approximately 218.18 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
This compound falls under the classification of pyrimidine derivatives, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. Pyrimidine derivatives have gained attention in drug discovery due to their ability to interact with biological targets, such as enzymes and receptors .
The synthesis of 6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid typically involves several key steps:
The molecular structure of 6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid can be represented using various chemical notation systems:
O=C(O)C1=NC(=C(C=C1)C2=CC=CC(F)=C2)N1S/C11H8FN2O2/c12-10-5-1-3-8(14)9(10)11(15)13-6-4-7-2/h1-7H,(H,15)The compound features a fused ring system with both aromatic and heterocyclic characteristics, contributing to its chemical reactivity and biological activity.
6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid can participate in several types of chemical reactions:
The mechanism of action for compounds like 6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid often involves their interaction with specific biological targets:
The physical properties of 6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid include:
Chemical properties include:
The applications of 6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid are primarily found in medicinal chemistry:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: